molecular formula C13H9F3N2OS B5586543 N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide

N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide

Cat. No. B5586543
M. Wt: 298.29 g/mol
InChI Key: YIDXOWDFTZQULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the modification of natural products and the active substructure splicing method. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized by combining nicotinic acid and sulfur-containing heterocycles, demonstrating the versatility of nicotinamide as a scaffold for chemical synthesis (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity and interaction with biological targets. Studies on compounds like N-phenyl-3-pyridinecarboxamide have used vibrational spectroscopy, structural, and quantum chemical studies to predict stable molecular structures and understand the electronic transitions and molecular reactivity (Premkumar et al., 2016).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions that lead to the formation of compounds with significant biological activities. For example, the behavior of 3-anilinoenones toward carbon nucleophiles has been explored to synthesize nicotinonitriles and other derivatives, showcasing the reactivity of these compounds (Al-Omran et al., 2013).

Physical Properties Analysis

The physical properties of nicotinamide and its derivatives, such as solubility, play a critical role in their application. Nicotinamide is known for its ability to augment the solubility of poorly water-soluble molecules, acting as a hydrotrope (Nicoli et al., 2008).

Chemical Properties Analysis

Nicotinamide derivatives exhibit a wide range of chemical properties, including their role in DNA damage, mutagenesis, and DNA repair. Nicotinamide, as a precursor of nicotinamide adenine dinucleotide (NAD+), influences cellular responses to genotoxicity, which can lead to mutagenesis and cancer formation (Surjana et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds involves their ability to activate substrates and stabilize partially developing negative charges in the transition states .

Future Directions

The use of (thio)urea derivatives and trifluoromethyl groups in organic chemistry has increased rapidly over the last decade . They are used extensively in promoting organic transformations, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

N-[3-(trifluoromethylsulfanyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2OS/c14-13(15,16)20-11-5-1-4-10(7-11)18-12(19)9-3-2-6-17-8-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDXOWDFTZQULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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